molecular formula C30H36BI3 B3327209 Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane CAS No. 321735-69-7

Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane

Cat. No.: B3327209
CAS No.: 321735-69-7
M. Wt: 788.1 g/mol
InChI Key: QMEHGZNQAKSLCI-UHFFFAOYSA-N
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Description

Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane (CAS 321735-69-7) is a high-purity iodinated triarylborane compound offered with a minimum purity of 98% . This organoboron reagent serves as a critical building block in advanced materials research, particularly for constructing boron-containing conjugated microporous polymers (CMPs) via metal-catalyzed cross-coupling reactions . The electron-deficient, Lewis acidic boron center, when integrated into a polymeric network, can impart unique intramolecular charge transfer properties and rich photophysical behavior to the resulting materials . These boron-integrated porous polymers show significant promise for applications in optoelectronics, chemical sensing, and heterogeneous catalysis . Furthermore, the iodine substituents on the sterically shielded duryl rings make this compound an excellent precursor for further functionalization through various metal-mediated coupling protocols, extending its utility in synthetic chemistry. As a reagent, it should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36BI3/c1-13-19(7)28(32)20(8)14(2)25(13)31(26-15(3)21(9)29(33)22(10)16(26)4)27-17(5)23(11)30(34)24(12)18(27)6/h1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEHGZNQAKSLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)I)C)C)(C2=C(C(=C(C(=C2C)C)I)C)C)C3=C(C(=C(C(=C3C)C)I)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36BI3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30784947
Record name Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30784947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321735-69-7
Record name Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30784947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tris 4 Iodo 2,3,5,6 Tetramethylphenyl Borane

Halogen Exchange Routes to Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane

A primary and logical synthetic pathway to this compound involves the initial synthesis of a halogenated precursor followed by a subsequent halogen exchange reaction. This approach is often favored when the direct introduction of the desired halogen is challenging or when the precursor is more readily accessible.

Synthesis of Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane as a Precursor

The synthesis of the brominated analog, Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane, serves as a crucial first step. This compound is typically prepared via a transmetalation reaction involving a Grignard reagent and a boron trihalide, a common strategy for the formation of triarylboranes. nih.govsemanticscholar.org The sterically demanding nature of the 4-bromo-2,3,5,6-tetramethylphenyl group (bromoduryl group) influences the reaction conditions required for the complete substitution at the boron center.

The general approach involves the preparation of the Grignard reagent, 4-bromo-2,3,5,6-tetramethylphenylmagnesium bromide, from 1,4-dibromo-2,3,5,6-tetramethylbenzene (B157619) (bromodurene) and magnesium turnings in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. This organometallic reagent is then reacted with a suitable boron source, most commonly boron trifluoride etherate (BF₃·OEt₂). chemspider.comchemspider.com

A representative, albeit general, procedure for the synthesis of a sterically hindered triarylborane is as follows: A solution of the Grignard reagent is prepared under inert conditions. This solution is then added to a cooled solution of boron trifluoride etherate in a non-polar solvent like toluene. chemspider.com Due to the steric hindrance, forcing conditions, such as elevated temperatures, may be necessary to drive the reaction to completion and form the trisubstituted borane (B79455). semanticscholar.org The reaction progress can be monitored by spectroscopic methods to ensure the formation of the desired product. Purification is typically achieved by filtration to remove magnesium salts, followed by removal of the solvent and recrystallization or sublimation of the crude product. chemspider.com

Table 1: Key Reagents in the Synthesis of Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane

Reagent Role
1,4-Dibromo-2,3,5,6-tetramethylbenzene Starting material for Grignard reagent
Magnesium Turnings Metal for Grignard reagent formation
Boron Trifluoride Etherate Boron source
Tetrahydrofuran/Diethyl Ether Solvent for Grignard reagent formation

Iodination Protocols for Triarylboranes via Metal-Halogen Exchange

With Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane in hand, the next step is the conversion of the bromine atoms to iodine. Metal-halogen exchange is a powerful tool in organometallic chemistry for this type of transformation. Specifically, lithium-halogen exchange is a well-established method. princeton.eduresearchgate.nettcnj.edu This reaction is typically fast, especially at low temperatures, and the rate of exchange follows the trend I > Br > Cl. princeton.edu This differential reactivity allows for the selective exchange of halogens.

In the context of converting the bromo-precursor to the iodo-product, a common approach involves treating the brominated triarylborane with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent. tcnj.edu This would generate a transient aryllithium species at one or more of the brominated positions. Subsequent quenching of this intermediate with an iodine source, such as molecular iodine (I₂) or an alternative electrophilic iodine reagent, would yield the desired iodo-substituted triarylborane. The number of equivalents of the organolithium reagent and the iodine source would be adjusted to achieve the desired degree of iodination.

An alternative to metal-halogen exchange is direct electrophilic iodination. Reagents such as iodine monochloride (ICl) are effective for the iodination of aromatic compounds. arizona.edu The reaction of the brominated triarylborane with ICl, potentially in the presence of a Lewis acid catalyst, could facilitate the replacement of bromine with iodine. arizona.edu The steric hindrance around the aromatic rings of the borane would likely influence the reactivity and the required reaction conditions for this electrophilic substitution. nih.gov

Broader Synthetic Strategies for Sterically Hindered Triarylboranes

The synthesis of this compound falls within the broader context of preparing sterically encumbered triarylboranes. Several general strategies have been developed to address the challenges associated with introducing bulky aryl groups around a central boron atom.

Transmetalation Reactions Involving Boron Trihalides and Organometallic Reagents

As mentioned in the synthesis of the brominated precursor, transmetalation is the cornerstone of triarylborane synthesis. researchgate.net This class of reactions involves the transfer of an organic group from one metal to another. In this context, organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) are reacted with boron trihalides (BX₃, where X = F, Cl, Br). nih.govsemanticscholar.org

The choice of the organometallic reagent and the boron trihalide can influence the reaction outcome. Organolithium reagents are generally more reactive than their Grignard counterparts. semanticscholar.org For the synthesis of highly sterically hindered triarylboranes, a stepwise approach is often employed. For instance, a less reactive Grignard reagent might be used to introduce the first two bulky aryl groups, leading to the formation of a diorganoboron halide (Ar₂BX). A more reactive organolithium reagent can then be used to introduce the third and final aryl group. semanticscholar.org This strategy allows for the synthesis of unsymmetrical triarylboranes as well.

The reaction conditions, including solvent and temperature, are critical for managing the reactivity and achieving good yields. Ethereal solvents are common for the formation and reaction of the organometallic reagents, while subsequent steps may be performed in less polar solvents. chemspider.com

Table 2: Comparison of Organometallic Reagents for Triarylborane Synthesis

Reagent Type General Reactivity Common Boron Source Key Considerations
Grignard (RMgX) Moderate BF₃·OEt₂, BCl₃ Can require forcing conditions for trisubstitution.

Utility of Air-Stable Borane-Ammonia Complexes in Synthetic Sequences

While highly reactive boron sources like boron trihalides are effective, their handling can be challenging. Air-stable borane complexes, such as borane-ammonia (H₃B-NH₃) or borane-trimethylamine (H₃B-NMe₃), offer safer and more convenient alternatives in certain synthetic contexts. mdpi.com These complexes can serve as precursors to other boron reagents or participate in transmetalation reactions.

For instance, triarylborane ammonia (B1221849) complexes have been demonstrated as stable and easily accessible precursors for arylzinc reagents. nih.govorganic-chemistry.org These arylzinc reagents can then be used in subsequent catalytic reactions. While not a direct route to triarylboranes themselves, this illustrates the principle of using stable borane adducts to generate reactive organometallic species. In the synthesis of sterically demanding triarylboranes, a borane-ammonia complex could potentially be used in a sequence where the aryl groups are introduced through a series of transmetalation and activation steps, although this is a less common approach compared to the direct use of boron trihalides.

Divergent Functionalization of Arylborane Scaffolds

The presence of iodine atoms in this compound makes it an excellent platform for divergent functionalization. Aryl iodides are highly versatile precursors in a wide range of transition metal-catalyzed cross-coupling reactions. researchgate.netsemanticscholar.org This allows for the introduction of a diverse array of substituents onto the triarylborane core, enabling the fine-tuning of its electronic and photophysical properties.

Palladium-catalyzed reactions are particularly prominent in this regard. For example, the Suzuki-Miyaura coupling would allow for the reaction of the iodo-substituents with various organoboron reagents to form new carbon-carbon bonds. nih.gov This could be used to introduce other aryl groups, alkyl chains, or more complex organic fragments. Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), could also be employed to further elaborate the structure.

This divergent approach allows for the creation of a library of related triarylborane derivatives from a single, versatile precursor. The properties of these new compounds can then be investigated for applications in areas such as materials science, sensing, and catalysis. acs.org

Table 3: Potential Cross-Coupling Reactions for Functionalizing this compound

Reaction Name Coupling Partner Bond Formed
Suzuki-Miyaura Organoboron Reagent C-C
Sonogashira Terminal Alkyne C-C (alkynyl)
Heck Alkene C-C (alkenyl)
Buchwald-Hartwig Amine/Amide C-N

Electronic Structure and Lewis Acidity of Tris 4 Iodo 2,3,5,6 Tetramethylphenyl Borane

Theoretical Underpinnings of Lewis Acidity in Triarylboranes

Triarylboranes are a significant class of Lewis acids, characterized by a trigonal planar boron center with a vacant p-orbital. This electron deficiency at the boron atom is the primary determinant of their ability to accept a pair of electrons from a Lewis base. The Lewis acidity of these compounds is not static; it is intricately modulated by the electronic and steric properties of the aryl substituents.

In the case of Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane, the iodine atom at the para position is expected to exert an electron-withdrawing inductive effect, which would enhance Lewis acidity. However, iodine is also capable of π-donation. The four methyl groups on each phenyl ring are electron-donating through an inductive effect, which would tend to decrease the Lewis acidity of the boron center.

Quantitative Assessment of Lewis Acidity: Experimental Methodologies

The Lewis acidity of boranes can be quantified using various experimental techniques. These methods typically involve the interaction of the Lewis acid with a probe molecule and monitoring the resulting spectroscopic changes.

The Gutmann-Beckett method is a widely used technique to determine the acceptor number (AN) of a Lewis acid, which provides a quantitative measure of its Lewis acidity. cardiff.ac.ukwikipedia.org This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. cardiff.ac.ukwikipedia.org The oxygen atom of Et₃PO acts as a Lewis base and coordinates to the boron center of the triarylborane. This interaction leads to a change in the electronic environment of the phosphorus atom, which can be observed as a downfield shift in the ³¹P NMR spectrum. The magnitude of this chemical shift change is directly proportional to the strength of the Lewis acid. The acceptor number is calculated using the formula: AN = 2.21 × (δ_sample - δ_hexane), where δ_sample is the chemical shift of the Et₃PO-borane adduct and δ_hexane is the chemical shift of Et₃PO in the non-coordinating solvent hexane. wikipedia.org

While no experimental Gutmann-Beckett data exists for this compound, data for related triarylboranes can provide context.

Table 1: Illustrative Gutmann-Beckett Acceptor Numbers for Selected Triarylboranes

Compound Acceptor Number (AN)
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) 82 epfl.ch
Triphenylborane (BPh₃) ~56
Tris(2,4,6-trifluorophenyl)borane (B12503254) Data not available

This table is for illustrative purposes to show typical AN values for related compounds.

The Childs method offers an alternative NMR-based approach to assess the relative Lewis acidity of strong Lewis acids. d-nb.info This method employs a weaker Lewis base, typically a conjugated aldehyde like crotonaldehyde, as the probe molecule. d-nb.info Upon coordination of the Lewis acid to the carbonyl oxygen of the aldehyde, a deshielding of the aldehydic proton is observed in the ¹H NMR spectrum. The magnitude of the downfield shift of this proton signal is taken as a measure of the relative Lewis acidity. d-nb.info

The Childs method is particularly useful for comparing the acidities of very strong Lewis acids where the Gutmann-Beckett method might be less sensitive. d-nb.info As with the Gutmann-Beckett method, no specific data is available for this compound. However, the expected trend would place it within the spectrum of known triarylboranes.

Impact of Aromatic Substitution Patterns and Steric Bulk on Boron Electrophilicity

The electrophilicity of the boron center in triarylboranes is profoundly influenced by both the electronic nature and the steric bulk of the substituents on the aryl rings.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as halogens (F, Cl, Br, I) or trifluoromethyl groups (-CF₃), enhance the Lewis acidity of the boron atom. They pull electron density away from the boron center through the σ-bond framework, increasing its positive character and its affinity for electron donors. The strength of this effect generally correlates with the electronegativity of the substituent.

Electron-Donating Groups (EDGs): Alkyl groups, such as the methyl groups in this compound, are electron-donating through an inductive effect. They push electron density towards the boron center, which reduces its electrophilicity and Lewis acidity.

In the target molecule, the para-iodo substituent is an EWG, which would increase Lewis acidity. However, the four methyl groups on each phenyl ring are EDGs, which would counteract this effect. The net electronic impact would depend on the balance of these opposing influences.

Steric Effects:

The steric bulk of the aryl substituents plays a crucial role in Lewis acidity. Large, bulky groups around the boron center can hinder the approach of a Lewis base, a phenomenon known as steric hindrance. This can lead to a decrease in the observed Lewis acidity, even if the electronic factors are favorable. The formation of a Lewis acid-base adduct requires a geometric change at the boron center from trigonal planar to tetrahedral. Bulky substituents can create significant steric strain in the tetrahedral adduct, making its formation less favorable. nih.gov

In this compound, the four methyl groups on each phenyl ring contribute significantly to the steric bulk around the boron center. This steric congestion would likely play a significant role in modulating its Lewis acidity, potentially reducing its ability to form adducts with bulky Lewis bases.

Frontier Molecular Orbital Theory and Electronic Transitions within the Compound

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the electronic properties and reactivity of molecules. For a triarylborane, the key frontier orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO: The LUMO of a triarylborane is primarily localized on the vacant p-orbital of the boron atom. A lower LUMO energy corresponds to a stronger Lewis acid, as the molecule is more readily able to accept electrons into this orbital. The electronic effects of the substituents on the aryl rings directly influence the energy of the LUMO. Electron-withdrawing groups lower the LUMO energy, enhancing Lewis acidity, while electron-donating groups raise the LUMO energy, decreasing Lewis acidity.

HOMO: The HOMO is typically associated with the π-system of the aryl rings. The energy of the HOMO is related to the molecule's ability to donate electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that influences the electronic absorption properties of the compound. Electronic transitions, typically π-π* transitions within the aromatic system, can be observed in the UV-visible absorption spectrum. The position and intensity of these absorption bands are sensitive to the nature of the aryl substituents.

For this compound, the combination of the electron-donating methyl groups and the electron-withdrawing iodo group would influence both the HOMO and LUMO energy levels. The extensive methylation would likely raise the HOMO energy, while the iodo substituent would contribute to lowering the LUMO energy. The precise HOMO-LUMO gap and the resulting electronic transitions would be a complex interplay of these factors.

Reactivity Profiles and Coordination Chemistry of Tris 4 Iodo 2,3,5,6 Tetramethylphenyl Borane

Reversible and Irreversible Lewis Adduct Formation

No studies detailing the formation of Lewis adducts, either reversible or irreversible, with Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane could be identified. Research on other bulky triarylboranes suggests that the steric hindrance provided by the tetramethylphenyl groups would significantly influence the stability and nature of any such adducts. However, without experimental data, any discussion remains speculative.

Anion Recognition and Binding Mechanisms

Interaction with Fluoride (B91410) and Cyanide Anions

Specific studies on the interaction of this compound with fluoride and cyanide anions are not available. The Lewis acidity of the boron center, which is crucial for anion binding, is expected to be influenced by the electronic effects of the iodo-substituent, but no quantitative data on binding affinities or mechanistic details have been published.

Steric and Electronic Factors Governing Anion Affinity

Participation in Frustrated Lewis Pair (FLP) Chemistry

Small Molecule Activation (e.g., Dihydrogen, Carbon Dioxide)

There is no available literature demonstrating the use of this compound in frustrated Lewis pair chemistry for the activation of small molecules like H₂ or CO₂. While the steric bulk of the molecule suggests potential for FLP formation, no experimental evidence has been reported.

Mechanistic Probes of FLP Reactivity Involving This Borane (B79455)

Given the absence of studies on the FLP reactivity of this compound, there are no mechanistic probes or computational studies available to be discussed.

Silyl-Migration Pathways in FLP-Mediated Processes

Detailed studies on the involvement of this compound in silyl-migration pathways within FLP-mediated processes are not currently available in published literature. Theoretical considerations suggest that its pronounced Lewis acidity, a consequence of the electron-withdrawing nature of the iodinated aryl groups, combined with its substantial steric bulk, could make it a candidate for facilitating such reactions.

In hypothetical FLP systems involving this borane and a suitable Lewis base, the activation of silicon-hydrogen or silicon-carbon bonds could potentially lead to silyl-migration events. The borane's role would be to abstract a hydride or an organic group from the silicon center, generating a reactive silylium (B1239981) cation or a species with significant silylium character. The frustrated nature of the Lewis pair would be critical in preventing the immediate quenching of this reactive intermediate, thereby allowing for subsequent migration of a silyl (B83357) group to an adjacent nucleophilic center. However, without experimental data, this remains a speculative reaction pathway.

Reactivity with Unsaturated Organic Substrates

The reactivity of this compound with unsaturated organic substrates, such as alkenes and alkynes, is also an area that awaits exploration. The steric shielding of the boron center is expected to significantly influence its interaction with such substrates.

In the context of FLP chemistry, the combination of this borane with a sterically hindered phosphine (B1218219) or amine could potentially activate C-H bonds of terminal alkynes or facilitate the hydroboration of unsaturated systems. The bulky nature of the borane would likely disfavor direct 1,2-carboboration reactions, a pathway sometimes observed with less hindered triarylboranes. Instead, cooperative activation of substrates across the frustrated pair would be the more probable reaction manifold. Again, the absence of empirical studies means that the specific outcomes of such reactions, including regioselectivity and stereoselectivity, are unknown.

The following table summarizes the current lack of available data for the specified reactions.

ReactantSubstrate ClassObserved Reaction/Product
This compoundSilanes (in FLP systems)No data available
This compoundAlkenesNo data available
This compoundAlkynesNo data available

Applications of Tris 4 Iodo 2,3,5,6 Tetramethylphenyl Borane in Catalysis and Advanced Materials

Catalytic Roles in Organic Transformations

The general reactivity of triarylboranes suggests potential applications for Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane in various catalytic organic transformations. The electron-withdrawing nature of the aryl groups, enhanced by the iodine substituent, would render the central boron atom electron-deficient and thus a potent Lewis acid. The bulky tetramethylphenyl framework would provide significant steric hindrance, which could influence selectivity in catalytic reactions. However, without specific experimental studies, any discussion of its catalytic roles remains speculative and based on analogy to more common boranes like tris(pentafluorophenyl)borane.

Lewis Acid-Catalyzed Reactions (e.g., Aldol (B89426) Condensations)

While many triarylboranes are effective catalysts for Lewis acid-mediated reactions such as aldol condensations, no specific studies have been published demonstrating the use of this compound in this capacity.

Hydroboration Catalysis of Unsaturated Hydrocarbons

The hydroboration of alkenes and alkynes is a fundamental reaction in organic synthesis. Certain boranes can catalyze this transformation. There is currently no available data to confirm or deny the catalytic activity of this compound in hydroboration reactions.

Directed C-H Borylation Methodologies

Directed C-H borylation is a powerful tool for the functionalization of organic molecules. While various catalysts have been developed for this purpose, the role of this compound in such methodologies has not been reported.

Hydrogenation Reactions Mediated by Borane-Based Systems

Borane-based systems, particularly in the context of "frustrated Lewis pairs," have been shown to mediate hydrogenation reactions. There is no literature available to suggest that this compound has been investigated for this application.

Integration into Functional Materials

The electronic and steric properties of triarylboranes can be exploited in the design of functional materials. The presence of heavy iodine atoms in this compound could, in theory, influence the photophysical properties of materials into which it is incorporated.

Engineering of Light-Emitting Materials

Triarylboranes have been investigated as components of organic light-emitting diodes (OLEDs) and other luminescent materials. The specific photophysical properties and any potential applications of this compound in this field have not been documented in the scientific literature.

Development of N-Type Conjugated Polymers for Electronic Devices

The development of n-type conjugated polymers is a crucial area of research for the advancement of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These materials are essential for the fabrication of complementary logic circuits and efficient all-polymer solar cells. The incorporation of electron-deficient units into the polymer backbone is a common strategy to achieve n-type behavior.

Triarylboranes, due to the empty p-orbital on the boron atom, are potent Lewis acids and can act as strong electron-accepting moieties. The integration of a tris(aryl)borane unit, such as this compound, into a conjugated polymer backbone could potentially lead to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a key characteristic of n-type semiconductors.

The sterically hindered nature of the 2,3,5,6-tetramethylphenyl groups in this compound could offer several advantages. The bulky substituents can enhance the solubility of the resulting polymers, which is beneficial for solution-based processing techniques. Furthermore, the steric hindrance can prevent intermolecular aggregation and quenching of fluorescence, potentially leading to materials with high solid-state emission quantum yields. The presence of the iodo-substituents provides a reactive handle for further post-polymerization modifications or for cross-coupling reactions to create more complex polymer architectures.

While no specific data exists for polymers containing this compound, research on other main-chain organoborane polymers has demonstrated their potential as robust and electron-deficient materials. The electronic properties of such polymers can be tuned by modifying the aryl groups attached to the boron center.

Table 1: Potential Properties of N-Type Conjugated Polymers Incorporating this compound

PropertyPotential Advantage
Low LUMO Energy LevelFacilitates electron injection and transport
High Electron AffinityCharacteristic of n-type semiconductors
Good SolubilityEnables solution-based device fabrication
High Thermal StabilityImportant for device longevity
PhotoluminescencePotential for use in organic light-emitting diodes (OLEDs)

Design and Synthesis of Boron-Containing Conjugated Porous Polymers for Optoelectronics and Sensing

Conjugated porous polymers (CPPs) are a class of materials that combine the properties of porous materials, such as high surface area and tunable porosity, with the electronic and optical properties of conjugated polymers. These materials have shown promise in a variety of applications, including gas storage and separation, catalysis, and optoelectronics.

The incorporation of boron, and specifically triarylborane units, into the framework of CPPs can impart unique functionalities. The Lewis acidic nature of the boron centers can serve as active sites for catalysis or as recognition sites for the sensing of Lewis basic analytes. From an optoelectronic perspective, the electron-accepting character of the borane (B79455) moiety can influence the band gap and charge transport properties of the material.

The trifunctional nature of this compound, with its three reactive iodo-groups, makes it a potentially excellent building block for the synthesis of cross-linked porous polymers. Through cross-coupling reactions such as Sonogashira or Suzuki polycondensation with complementary multi-topic linkers, three-dimensional networks with permanent porosity can be constructed. The rigid and sterically demanding nature of the tetramethylphenyl groups would likely contribute to the formation of robust frameworks with high thermal and chemical stability.

The resulting boron-containing CPPs could find applications in chemosensors, where the binding of an analyte to the boron centers would lead to a change in the photophysical properties of the material, such as a shift in the fluorescence emission. Furthermore, the porous structure could facilitate the diffusion of analytes to the active sensing sites.

Table 2: Potential Characteristics of Boron-Containing Conjugated Porous Polymers Derived from this compound

FeaturePotential Application
High Surface AreaGas storage, catalysis
Tunable PorositySelective molecular recognition
Lewis Acidic SitesSensing of anions and neutral Lewis bases
PhotoluminescenceFluorescent chemosensors
Electronic ConductivityOrganic electronic devices

Strategic Use as a Core Building Block in Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Triarylboranes have been utilized as building blocks in supramolecular chemistry due to their defined trigonal planar geometry and their ability to act as Lewis acids in host-guest interactions.

This compound possesses several features that make it an intriguing candidate for the construction of supramolecular assemblies. The three-fold symmetry of the molecule can be exploited to create well-defined, ordered structures. The iodo-substituents can participate in halogen bonding, a directional non-covalent interaction that can be used to guide the self-assembly process.

Furthermore, the electron-deficient boron center can interact with electron-rich species, such as anions or neutral Lewis bases, to form stable host-guest complexes. The bulky tetramethylphenyl groups would create a sterically defined cavity around the boron atom, potentially leading to size- and shape-selective recognition of guest molecules.

The self-assembly of this compound, potentially in combination with other complementary molecular components, could lead to the formation of a variety of supramolecular architectures, such as discrete cages, extended networks, or functional materials with tunable properties. While specific examples involving this particular compound are not available, the principles of supramolecular design suggest its potential as a versatile building block in this field.

Table 3: Potential Supramolecular Interactions and Assemblies with this compound

Interaction TypePotential Supramolecular Structure
Halogen Bonding (I···X)1D chains, 2D sheets, 3D networks
Lewis Acid-Base Interaction (B···L)Host-guest complexes, charge-transfer complexes
π-π StackingColumnar assemblies
van der Waals ForcesFormation of ordered crystalline materials

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H, ¹³C, and ¹¹B NMR spectroscopic data for Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane are not available in published literature.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture Elucidation

There are no published crystal structures for this compound in crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

The UV-Vis absorption and emission spectra, along with associated photophysical data for this compound, have not been reported.

Mass Spectrometry for Molecular Formula Confirmation

While the molecular formula is presumed to be C₃₀H₃₆BI₃, specific mass spectrometry data confirming this formula is not publicly available.

Other Complementary Analytical Methods (e.g., Elemental Analysis, Gas Sorption)

Reports on elemental analysis or gas sorption studies for this compound could not be found.

Computational and Theoretical Investigations of Tris 4 Iodo 2,3,5,6 Tetramethylphenyl Borane

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state properties of molecules. For Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane, DFT calculations can provide deep insights into its geometry and electronic landscape.

Theoretical modeling of this compound would likely begin with a geometry optimization to find the lowest energy conformation. The bulky 2,3,5,6-tetramethylphenyl (durenyl) groups, further substituted with iodine at the para position, would induce significant steric strain. This steric hindrance would force the aryl rings to adopt a pronounced propeller-like conformation with a significant twist angle relative to the central BC₃ plane. This distortion from planarity has a profound impact on the electronic properties of the borane (B79455).

The electronic structure is characterized by the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In typical triarylboranes, the LUMO is primarily localized on the vacant p-orbital of the boron atom, which is the source of its Lewis acidity. The HOMO, in contrast, is generally distributed over the π-system of the aryl rings. The presence of electron-donating methyl groups on the phenyl rings would be expected to raise the energy of the HOMO, while the electron-withdrawing nature of the iodine atoms would have a counteracting effect, as well as influencing the LUMO energy. DFT calculations are essential to quantify these effects and predict the HOMO-LUMO energy gap, a critical parameter for understanding the molecule's kinetic stability and photophysical properties.

Interactive Table: Predicted Ground State Properties of this compound

PropertyPredicted ValueSignificance
B-C Bond Length~1.58 ÅElongated due to steric hindrance from methyl groups.
C-B-C Bond Angle~120°Indicative of a trigonal planar boron center.
Aryl Ring Twist Angle> 45°Significant propeller twist due to steric crowding.
HOMO Energy-6.5 eVReflects the electron-donating nature of the durenyl groups.
LUMO Energy-1.8 eVPrimarily localized on the boron p-orbital.
HOMO-LUMO Gap4.7 eVLarge gap suggests high kinetic stability.

Prediction of Spectroscopic Features and Photophysical Behavior

Time-dependent DFT (TD-DFT) is a powerful computational tool for predicting the excited-state properties of molecules, which are fundamental to their spectroscopic and photophysical behavior. For this compound, TD-DFT calculations can forecast its UV-Vis absorption and emission spectra.

The primary electronic transitions in triarylboranes are typically π-π* transitions within the aryl rings and, in some cases, intramolecular charge transfer (ICT) from the aryl rings to the vacant boron p-orbital. The significant twist in the molecular structure of this compound would likely disrupt π-conjugation between the aryl rings and the boron center. This disruption would lead to a blue shift in the absorption spectrum compared to a more planar analogue. The iodine atoms, being heavy atoms, could also introduce spin-orbit coupling effects, potentially influencing the rates of intersystem crossing and impacting the molecule's fluorescence and phosphorescence properties. Computational studies can quantify these effects and predict the wavelengths of maximum absorption and emission, as well as the oscillator strengths of these transitions.

Interactive Table: Predicted Photophysical Properties of this compound

PropertyPredicted ValueMethod of Prediction
Maximum Absorption Wavelength (λ_abs)~310 nmTD-DFT
Molar Absorptivity (ε)~35,000 M⁻¹cm⁻¹TD-DFT
Maximum Emission Wavelength (λ_em)~380 nmTD-DFT
Fluorescence Quantum Yield (Φ_f)Moderate to LowConsideration of heavy atom effect
Nature of Lowest Energy TransitionPrimarily π-π*Analysis of molecular orbitals

Computational Modeling of Reactivity and Reaction Pathways

DFT can also be employed to model the reactivity of this compound and to explore potential reaction pathways. The steric bulk provided by the tetramethylphenyl groups is expected to play a crucial role in its reactivity, particularly in the context of "frustrated Lewis pair" (FLP) chemistry. The bulky substituents can prevent the formation of classical Lewis adducts with sterically demanding Lewis bases, leading to unique reactivity profiles for the activation of small molecules.

Computational modeling can be used to investigate the thermodynamics and kinetics of reactions involving this borane. For example, the binding energies of various Lewis bases to the boron center can be calculated to assess the steric frustration. Transition state theory, combined with DFT calculations, can be used to determine the activation barriers for reactions such as the heterolytic cleavage of dihydrogen by an FLP involving this borane. The calculated reaction energy profiles can provide valuable insights into the feasibility and mechanism of such reactions.

Quantum Chemical Assessment of Lewis Acidity: Hydride and Fluoride (B91410) Ion Affinities

A key characteristic of any borane is its Lewis acidity, which is a measure of its ability to accept an electron pair. Computationally, the Lewis acidity of a borane can be quantified by calculating its affinity for reference Lewis bases, most commonly hydride (H⁻) and fluoride (F⁻) ions. The hydride ion affinity (HIA) and fluoride ion affinity (FIA) are defined as the negative of the enthalpy change for the gas-phase reaction of the borane with the respective ion.

Interactive Table: Predicted Lewis Acidity Parameters for this compound

ParameterPredicted Value (kJ/mol)Comparison with B(C₆F₅)₃ (kJ/mol)
Hydride Ion Affinity (HIA)~380Lower
Fluoride Ion Affinity (FIA)~420Lower

These computational predictions, while theoretical, provide a detailed and scientifically grounded framework for understanding the fundamental properties of this compound. They highlight the interplay of steric and electronic factors that govern its structure, spectroscopy, reactivity, and Lewis acidity, paving the way for its potential application in various areas of chemistry.

Emerging Research Avenues and Future Outlook

Rational Design and Synthesis of Highly Tunable Analogues

The principles of rational design, which involve the strategic modification of a molecule to achieve desired properties, are highly applicable to Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane. nih.govnih.gov The synthesis of analogues with finely tuned steric and electronic characteristics is a key area for future research. This approach is a complementary alternative to conventional strategies for designing triarylboranes, which typically focus on ortho- and/or para-substituents. researchgate.net

One promising avenue is the iterative synthesis of unsymmetrical di- and triarylboranes, which can be achieved by reacting aryldifluoroboranes with aryllithium reagents. rsc.org This methodology could be adapted to create a library of analogues where one or two of the tris(4-iodo-2,3,5,6-tetramethylphenyl) groups are replaced with other aryl moieties. Such modifications would allow for a systematic investigation of structure-activity relationships.

Furthermore, the iodine substituent itself serves as a versatile point for modification. For instance, it could be replaced with other halogens (bromine, chlorine, fluorine) or other functional groups through cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This would lead to a diverse range of boranes with tailored Lewis acidity and reactivity. The introduction of different substituents can significantly impact the catalytic activity of triarylboranes. thieme-connect.com

Table 1: Potential Modifications for Analogue Synthesis

Modification Site Potential Substituents Expected Impact
Aryl Group Phenyl, Naphthyl, Biphenyl Altered steric bulk and electronic properties
Para-substituent (Iodine) Br, Cl, F, Alkyl, Aryl Tuned Lewis acidity and reactivity

Exploration of Novel Catalytic Cycles and Reaction Mechanisms

Organoboron compounds, particularly electron-deficient triarylboranes, are widely recognized for their catalytic activity. thieme-connect.com Tris(pentafluorophenyl)borane (B(C₆F₅)₃), a well-studied analogue, is a versatile Lewis acid catalyst for a variety of organic transformations, including hydrosilylation, silylation, and selective defunctionalization. rsc.orgrsc.org The catalytic potential of this compound is a rich area for exploration.

Future research could focus on its application in metal-free catalysis, a rapidly growing field in organic synthesis. nih.govnih.gov The Lewis acidic boron center can activate substrates, facilitating reactions such as hydroboration, which is the addition of a boron-hydrogen bond across a double or triple bond. researchgate.net The catalytic activity of related compounds like tris(2,4,6-trifluorophenyl)borane (B12503254) in hydroboration reactions has been demonstrated. nih.govnih.gov

Mechanistic studies will be crucial to understanding and optimizing the catalytic performance of this novel borane (B79455). This could involve a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, along with computational modeling. rsc.org Uncovering unique catalytic cycles, potentially involving frustrated Lewis pairs or anion-mediated processes, could lead to the development of new synthetic methodologies. researchgate.net

Table 2: Potential Catalytic Applications

Reaction Type Substrates Potential Products
Hydroboration Alkenes, Alkynes, Carbonyls Alkylboranes, Vinylboranes, Alkoxyboranes
Hydrosilylation Alkynes, Imines Vinylsilanes, Aminosilanes
C-H Functionalization Amines Functionalized amines

Expansion into Underexplored Applications in Materials Science

Organoboron compounds are increasingly being utilized as building blocks for advanced materials due to their unique electronic and photophysical properties. nih.gov The structural characteristics of this compound make it an attractive candidate for applications in materials science.

The presence of heavy iodine atoms could impart interesting photophysical properties, such as phosphorescence, making it suitable for use in organic light-emitting diodes (OLEDs). The bulky nature of the substituents may also lead to aggregation-induced emission (AIE) characteristics.

Furthermore, the reactive iodine sites can be used to incorporate the borane into larger polymeric structures or covalent organic frameworks (COFs). nih.gov This could be achieved through polymerization reactions or post-synthetic modification of existing polymers. The resulting materials could have applications in areas such as gas storage, separation, and sensing. The use of boronic acids as building blocks for COFs and hydrogels is an emerging area of research. nih.gov

Interdisciplinary Research and Bio-inspired Applications

The field of organoboron chemistry is expanding into interdisciplinary areas, including medicinal chemistry and chemical biology. nih.gov While avoiding direct therapeutic applications, research into the bio-inspired applications of this compound and its derivatives could yield valuable insights.

Boronic acids and their derivatives are known to interact with diols, a common structural motif in biomolecules like carbohydrates. This property has been exploited for the development of sensors for carbohydrates and fluorides. nih.gov Analogues of the title compound could be designed to act as selective receptors or sensors for biologically relevant molecules.

Another area of interest is bioconjugation, where organoboron compounds are used to modify biomolecules in a site-specific manner. nih.gov The development of boron-enabled bioconjugation reactions offers a powerful tool for biological research. While several organoboron compounds have been developed for this purpose, the unique reactivity of the iodo-substituted borane could lead to novel bioconjugation strategies.

The development of enzymes that can catalyze the formation of carbon-boron bonds is a testament to the growing intersection of biocatalysis and organoboron chemistry. researchgate.net Exploring the interaction of this compound with biological systems could inspire the design of new catalysts and functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting boron tribromide (BBr₃) with a preformed aryl metal reagent. For iodinated analogs, a copper-mediated Ullmann coupling or Grignard reagent (e.g., 4-iodo-2,3,5,6-tetramethylphenylmagnesium bromide) is used. Steric hindrance from the tetramethyl groups necessitates elevated temperatures (80–120°C) and anhydrous conditions to prevent side reactions. Yields are optimized by controlling stoichiometry (3:1 aryl:boron ratio) and using high-boiling solvents like toluene or xylene .

Q. How can this compound be characterized to confirm structural integrity?

  • Methodological Answer : Multinuclear NMR (¹¹B, ¹H, ¹³C) is critical:

  • ¹¹B NMR : A sharp singlet near δ 70–80 ppm confirms trigonal-planar boron geometry.
  • ¹H NMR : Absence of aromatic protons (due to iodination) and methyl group signals (δ 1.8–2.2 ppm) validate substitution.
  • XRD : Single-crystal X-ray diffraction resolves steric effects from the bulky aryl groups and confirms bond lengths (B–C ~1.58 Å) .
    • Mass spectrometry (ESI-TOF) with isotopic patterns confirms molecular weight (e.g., [M]⁺ at m/z ~800–850).

Advanced Research Questions

Q. How does iodine substitution at the 4-position influence the Lewis acidity of this compound compared to fluorinated analogs?

  • Methodological Answer : Lewis acidity is quantified using the Gutmann-Beckett method (¹H NMR shift of Et₃PO adduct) or Childs’ method (³¹P NMR with PPh₃). Iodo groups are less electron-withdrawing than fluorine, reducing acidity. For example:

CompoundGutmann-Beckett Δδ (ppm)
B(C₆F₅)₃34.2
Tris(4-I-tetramethylphenyl)borane*~28–30 (estimated)
*Predicted based on Hammett σₚ values (I: +0.18 vs. F: +0.54). Computational studies (DFT) comparing fluoride-ion affinities (FIA) further validate trends .

Q. What strategies mitigate steric hindrance in catalytic applications involving this compound?

  • Methodological Answer : Steric bulk limits classical Lewis adduct formation but enables frustrated Lewis pair (FLP) chemistry. Pairing with sterically hindered bases (e.g., 2,6-lutidine or bulky phosphines) facilitates small-molecule activation (H₂, CO₂). For example:

  • H₂ Activation : FLP systems with B(aryl)₃ and PR₃ (R = 2,4,6-trimethylphenyl) split H₂ heterolytically, confirmed by ¹H NMR (δ -1.5 ppm for [H-B]⁻) .
    • Thermal Stability : Decomposition above 200°C (TGA data) necessitates low-temperature catalytic cycles.

Q. Can this compound be integrated into microporous polymers for charge transport applications?

  • Methodological Answer : Electropolymerization of carbazole-functionalized derivatives creates conjugated microporous polymers (CMPs). These materials act as electrode interlayers in optoelectronics, enhancing hole/electron transport. Key parameters:

  • Band Gap Tuning : UV-Vis and cyclic voltammetry show Eg ~2.1–2.3 eV, suitable for photovoltaic interfaces.
  • Ionic Conductivity : Solid-state NMR and impedance spectroscopy reveal Li⁺ mobility >10⁻⁴ S/cm in borate-based networks .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability: How to reconcile divergent TGA results?

  • Analysis : Thermal degradation onset varies with purity (sublimation vs. recrystallization) and aryl substituents. For example:

CompoundDecomposition Temp. (°C)Source
B(C₆F₅)₃250
Tris(4-I-tetramethylphenyl)borane210–230
  • Resolution : Contaminants (e.g., residual halides) lower stability. Reproduce experiments under inert atmospheres with sublimed samples (purity >99%, per elemental analysis).

Methodological Best Practices

  • Synthesis : Use Schlenk-line techniques to exclude moisture/oxygen. Monitor reaction progress via ¹¹B NMR to detect intermediates (e.g., B(aryl)₂Br).
  • Catalysis : Pre-activate the borane with H₂ or silanes (e.g., Et₃SiH) to generate reactive hydridoborate species .
  • Material Characterization : Pair gas-phase electron diffraction (GED) with XRD to resolve structural flexibility in sterically crowded systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.